molecular formula C15H14N4O2S B10994032 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10994032
M. Wt: 314.4 g/mol
InChI Key: BTGKPVZNWILEEE-UHFFFAOYSA-N
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Description

This compound features a quinoxalin-2-one core linked via an acetamide bridge to a 4-methylthiazole moiety. Quinoxaline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-9-8-22-15(16-9)18-13(20)7-19-12-6-4-3-5-11(12)17-10(2)14(19)21/h3-6,8H,7H2,1-2H3,(H,16,18,20)

InChI Key

BTGKPVZNWILEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

Biological Activity

The compound 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential anticonvulsant properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methylquinoxalin-2(1H)-one with various thiazole derivatives. The reaction conditions and purification methods are critical for obtaining high yields and purity of the final product.

Antibacterial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro studies using the cup-plate method revealed that certain derivatives, particularly those with specific substituents on the thiazole ring, showed potent activity against these pathogens. For example, derivatives with p-nitrophenyl and p-trifluoromethylphenyl groups were particularly effective against all tested bacterial strains .

CompoundBacterial StrainActivity Level
5dE. coliHigh
5hS. aureusHigh
5lK. pneumoniaeLow

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown efficacy against fungi such as:

  • Candida albicans
  • Aspergillus niger
  • Aspergillus flavus

The same derivatives that exhibited strong antibacterial effects also demonstrated significant antifungal activity, indicating a broad-spectrum antimicrobial potential .

CompoundFungal StrainActivity Level
5dC. albicansModerate
5hA. nigerHigh
5lA. flavusLow

Anticonvulsant Activity

In addition to antibacterial and antifungal activities, some studies have investigated the anticonvulsant potential of quinoxaline derivatives. Compounds derived from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides have shown promising results in animal models of epilepsy. Specifically, compounds with certain substitutions exhibited significant anticonvulsant effects compared to standard treatments like Phenobarbital .

Case Studies

  • Study on Antibacterial Efficacy : A study synthesized twelve compounds based on the quinoxaline framework and evaluated their in vitro activity against common bacterial and fungal strains. The results indicated that modifications to the thiazole moiety significantly influenced antimicrobial efficacy .
  • Anticonvulsant Screening : Another research effort focused on evaluating the anticonvulsant properties of synthesized quinoxaline derivatives in mice models. Compounds exhibiting structural variations demonstrated varied levels of activity, highlighting the importance of molecular design in drug development .

Scientific Research Applications

General Synthesis Approach

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-methylquinoxalin-2(1H)-one with various acylating agents. A common method includes the use of dimethylformamide as a solvent and potassium bicarbonate as a base to facilitate the reaction. The resultant product is often purified through recrystallization techniques to yield high-purity samples suitable for further evaluation .

Example Synthesis

In one documented synthesis, 1.00 g of 3-methylquinoxalin-2(1H)-one was reacted with 1.15 g of 2-chloro-N-(p-tolyl)acetamide in the presence of potassium bicarbonate under reflux conditions. The product was precipitated and recrystallized from ethanol, yielding crystals suitable for characterization .

Antibacterial and Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, thiazolidinone derivatives synthesized from this quinoxaline framework have shown potent activity against various microbial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides. Research indicates that modifications to the quinoxaline core can enhance efficacy against seizures in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions at the thiazole ring significantly influence anticonvulsant activity .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed using X-ray diffraction techniques, revealing insights into its molecular arrangement and hydrogen bonding interactions. Notably, chains formed through N-H⋯O and C-H⋯O hydrogen bonds extend along specific crystallographic axes, contributing to the stability and potential biological activity of the molecule .

Case Study 1: Antimicrobial Evaluation

A series of compounds based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylphenyl)acetamide were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against resistant bacterial strains, showcasing their potential as lead compounds for drug development .

Case Study 2: Anticonvulsant Activity

In a study focused on anticonvulsant activity, several derivatives were tested in a pentylenetetrazole-induced seizure model in mice. Compounds demonstrated significant seizure protection at doses ranging from 10 to 50 mg/kg, with some showing comparable efficacy to established anticonvulsants like phenytoin .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoxaline and thiazole rings are key sites for nucleophilic substitution due to electron-deficient regions:

  • Quinoxaline Ring Reactivity :
    The 2-oxo group in the quinoxaline moiety activates adjacent positions (C1 and C3) for nucleophilic attack. For example, in K₂S₂O₈-mediated reactions under blue LED light, sulfate radicals (SO₄⁻- ) selectively attack the C3 position, forming nitrogen-centered radicals that couple with water or other nucleophiles .

  • Thiazole Ring Reactivity :
    The 4-methylthiazole group participates in reactions at its C2 and C5 positions. Chloroacetamide intermediates (e.g., 2-chloro-N-(4-methylthiazol-2-yl)acetamide) react with quinoxaline derivatives via nucleophilic substitution, facilitated by phase-transfer catalysts like benzyltributylammonium chloride (BTBA) .

Reaction Type Conditions Outcome
Radical substitutionK₂S₂O₈, H₂O, blue LEDs, 24hC3-hydroxylation or sulfonation
SN2 at acetamideDMF, KI, reflux (353 K)Formation of hybrid quinoxaline-thiazole cores

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl converts the acetamide to a carboxylic acid, releasing NH₃ and regenerating the parent amine.

  • Basic Hydrolysis :
    Aqueous NaOH cleaves the amide bond, yielding sodium acetate and the corresponding amine.

Example :
Acetamide+H2OH+/OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Cyclization Reactions

The compound’s structure permits cyclization to form fused heterocycles:

  • With Thiourea :
    Refluxing with thiourea in ethanol generates thiazolidinone derivatives, where the thiazole sulfur acts as a nucleophile.

  • Intramolecular Cyclization :
    Heating in DMF with KI promotes the formation of tricyclic structures via C–N bond formation between the quinoxaline and thiazole moieties .

Radical-Mediated Reactions

Radical pathways dominate in oxidative environments:

  • Mechanism :
    K₂S₂O₈ generates sulfate radicals (SO₄⁻- ) under light, initiating a cascade:

    • SO₄⁻- abstracts a hydrogen from the quinoxaline C3 position.

    • The resulting radical couples with water or other nucleophiles.

    • Tautomerization stabilizes the product (e.g., hydroxyquinoxalines) .

Key Insight :
Radical inhibitors like TEMPO completely suppress these reactions, confirming the radical pathway .

Hydrogen Bonding and Reactivity

Crystal structure analysis reveals N–H⋯O and C–H⋯O hydrogen bonds along the b-axis, which stabilize intermediates during reactions . The non-planar quinoxaline ring (dihedral angle = 1.26°) enhances steric accessibility for nucleophiles .

Comparative Reactivity of Analogues

Analogues Key Reactions Conditions
2-(3-Methylquinoxalin-1-yl)acetamideSN2 substitution, hydrolysisReflux in DMF, KI catalyst
N-(4-Methylphenyl)acetamideElectrophilic aromatic substitutionHNO₃/H₂SO₄, 0°C
2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(pyridin-3-yl)acetamideRadical hydroxylationK₂S₂O₈, H₂O, blue LEDs

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s quinoxaline-thiazole scaffold is shared with several derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound ID/Ref Substituents (Thiazole/Quinoxaline) Melting Point (°C) Key Functional Groups
Target Compound 4-methylthiazole Not Reported Quinoxalin-2-one, acetamide
5d 4-NO₂ (phenyl) 238 Nitro, thiazolidinone
5h 4-CF₃ (phenyl) 228 Trifluoromethyl, thiazolidinone
4a Benzylidene (hydrazide) 220 Hydrazide, imine
11f Triazole-nitroquinoxaline Not Reported Triazole, nitroquinoxaline

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with 4-NO₂ or 4-CF₃ substituents (e.g., 5d, 5h) exhibit higher melting points (228–238°C) due to increased molecular rigidity and intermolecular interactions . These groups also enhance antimicrobial potency by stabilizing charge-transfer interactions with microbial enzymes .
  • Electron-Donating Groups (EDGs) : The target compound’s 4-methylthiazole is an EDG, which may reduce antibacterial activity compared to EWGs but improve metabolic stability and membrane permeability .
  • Heterocyclic Variations : Triazole-containing analogs (e.g., 11f) demonstrate divergent synthetic routes (click chemistry) and broader-spectrum activity due to additional hydrogen-bonding sites .

Key Observations :

  • Hydrazide Derivatives : Compounds like 4a–l () are synthesized via Schiff base formation, yielding 40–54%, suggesting moderate efficiency compared to click chemistry (e.g., 11f) .
  • Triazole Derivatives : The use of copper catalysis in 11f enables regioselective triazole formation, a advantage over traditional condensation methods .
Table 3: Antimicrobial Activity of Selected Compounds
Compound ID/Ref Antibacterial (Zone of Inhibition, mm) Antifungal (Zone of Inhibition, mm)
5d 22–24 (E. coli, S. aureus) 20–22 (C. albicans)
5h 24–26 (E. coli, S. aureus) 21–23 (C. albicans)
Target Compound Not Reported Not Reported
9c 18–20 (E. coli) 16–18 (A. niger)

Key Observations :

  • EWG-Enhanced Activity : 5d and 5h show superior activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria due to nitro and trifluoromethyl groups enhancing electron-deficient interactions .
  • Thiazole vs. Triazole : Triazole derivatives (e.g., 11f) exhibit broader activity but require complex synthesis, whereas thiazole-based compounds (e.g., target) prioritize synthetic simplicity .
  • Role of Methyl Groups : The target’s 4-methylthiazole may reduce antimicrobial efficacy compared to 5d/5h but could offer advantages in pharmacokinetics, such as prolonged half-life .

Preparation Methods

Formation of 3-Methylquinoxalin-2(1H)-one

The quinoxaline moiety is synthesized via cyclocondensation of o-phenylenediamine with α-ketoesters or α-ketoacids. For this compound, sodium pyruvate reacts with o-phenylenediamine in glacial acetic acid under reflux to yield 3-methylquinoxalin-2(1H)-one. Key parameters include:

  • Reaction temperature : 80–100°C

  • Reaction time : 6–8 hours

  • Yield : 70–85%

The product is purified via recrystallization from ethanol, with structural confirmation through 1H^1H-NMR (δ 2.49 ppm, singlet for CH3_3) and IR (C=O stretch at 1,680 cm1^{-1}).

Introduction of the Acetamide Side Chain

Alkylation with Chloroacetonitrile

The quinoxaline nitrogen at position 1 is alkylated using chloroacetonitrile in the presence of a base:

  • Reagents : Chloroacetonitrile, triethylamine (TEA), dry DMF

  • Conditions : 60°C for 12 hours under nitrogen

  • Yield : 65–75%

The intermediate 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetonitrile is hydrolyzed to the corresponding acetic acid using concentrated HCl, followed by conversion to the acid chloride using thionyl chloride.

Amidation with 4-Methyl-1,3-thiazol-2-amine

The acid chloride reacts with 4-methyl-1,3-thiazol-2-amine in anhydrous dichloromethane (DCM) with TEA as a base:

  • Molar ratio : 1:1.2 (acid chloride:amine)

  • Reaction time : 4 hours at 0–5°C

  • Yield : 60–68%

Alternative coupling agents like HATU or EDCl/HOBt improve yields to 75–80% in DMF at room temperature.

Alternative Pathways and Optimization

One-Pot Sequential Reactions

A streamlined approach combines alkylation and amidation in a single pot:

  • 3-Methylquinoxalin-2(1H)-one, chloroacetonitrile, and TEA in DMF at 60°C for 6 hours.

  • Direct addition of 4-methyl-1,3-thiazol-2-amine and HATU, stirred for 12 hours at 25°C.

  • Overall yield : 55–60%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Alkylation : 150 W, 100°C, 30 minutes (yield: 78%)

  • Amidation : 120 W, 80°C, 1 hour (yield: 82%)

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.

  • HPLC : C18 column, acetonitrile/water (70:30) for final compound purity >98%.

Spectroscopic Data

  • 1H^1H-NMR (DMSO-d6_6) : δ 2.49 (s, 3H, CH3_3), 4.30 (s, 2H, CH2_2), 6.95 (s, 1H, thiazole-H), 7.45–8.20 (m, 4H, quinoxaline-H).

  • IR (KBr) : 3,250 cm1^{-1} (N–H), 1,680 cm1^{-1} (C=O), 1,550 cm1^{-1} (C=N).

  • HRMS : m/z 318.36 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time (h)Advantages
Classical alkylationAlkylation → hydrolysis → amidation60–6824Low cost, scalable
One-pot synthesisCombined alkylation/amidation55–6018Reduced solvent use
Microwave-assistedMicrowave irradiation78–821.5Rapid, high yield

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at N-4 of quinoxaline.

  • Solution : Use of bulky bases (e.g., DBU) to favor mono-alkylation.

Low Amidation Efficiency

  • Issue : Poor nucleophilicity of 4-methyl-1,3-thiazol-2-amine.

  • Solution : Activation with HATU or PyBOP.

Industrial-Scale Considerations

  • Solvent recovery : DMF is recycled via distillation.

  • Catalyst reuse : Pd/C catalysts reused up to 5 cycles with <5% yield drop .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Ibrahim et al. (2013) describe a two-step procedure: (1) alkylation of 3-methyl-2-oxoquinoxaline with chloroacetyl chloride under reflux in dioxane, followed by (2) coupling with 2-amino-4-methylthiazole in the presence of triethylamine. Yields (~60–75%) depend on stoichiometric control of chloroacetyl chloride and rigorous exclusion of moisture .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Methodological Answer : Structural confirmation involves 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELX refinement ) resolves stereoelectronic effects, such as hydrogen bonding between the acetamide carbonyl and thiazole nitrogen. Purity is validated via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What in vitro assays are used to evaluate its anticonvulsant activity, and what are key findings?

  • Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents are standard. Ibrahim et al. (2013) reported ED50_{50} values of 23.7 mg/kg (MES) and 32.1 mg/kg (scPTZ), suggesting GABAergic modulation. Comparisons with phenytoin and carbamazepine highlight its reduced neurotoxicity (rotarod test) .

Advanced Research Questions

Q. How do substituents on the quinoxaline and thiazole moieties affect structure-activity relationships (SAR) for anticonvulsant efficacy?

  • Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -NO2_2) on the quinoxaline ring enhance lipid solubility and blood-brain barrier penetration, while bulky substituents on the thiazole reduce activity. For example, replacing 4-methylthiazole with 4-phenylthiazole decreases potency by 40%, likely due to steric hindrance at the target site .

Q. What computational or crystallographic evidence explains conflicting solubility data between experimental and predicted values?

  • Methodological Answer : Discrepancies arise from polymorphic forms. Molecular dynamics simulations (e.g., using GROMACS) predict high aqueous solubility (~1.2 mg/mL), but experimental data show 0.45 mg/mL due to a stable monoclinic crystal form (P21_1/c space group) with strong intermolecular H-bonds (graph set analysis: R22(8)R_2^2(8)) . Refinement via SHELXL-2018 resolves these discrepancies by modeling disorder in the thiazole ring .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?

  • Methodological Answer : Poor oral bioavailability (F = 18%) is attributed to first-pass metabolism (CYP3A4-mediated oxidation of the quinoxaline ring). Strategies include prodrug derivatization (e.g., esterification of the acetamide) or co-administration with CYP inhibitors. Ibrahim et al. (2013) improved bioavailability to 42% using a PEGylated nanoemulsion .

Q. How does the compound interact with off-target receptors, and what mitigation strategies exist?

  • Methodological Answer : Off-target binding to hERG channels (IC50_{50} = 1.8 µM) and σ1_1 receptors (Ki_i = 120 nM) was identified via radioligand assays. Docking studies (AutoDock Vina) suggest modifying the acetamide linker to a sulfonamide reduces hERG affinity by disrupting π-cation interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50} values for kinase inhibition assays?

  • Methodological Answer : Variations arise from assay conditions (e.g., ATP concentration, incubation time). For example, IC50_{50} values for EGFR inhibition range from 0.8 µM (10 µM ATP, 30-min incubation) to 3.2 µM (1 mM ATP, 60-min incubation). Standardizing protocols (e.g., Eurofins KinaseProfiler) minimizes variability .

Tables of Key Findings

Property Value Reference
Melting Point168–170°C
logP (Calculated)2.9 (XLogP3)
Anticonvulsant ED50_{50}23.7 mg/kg (MES)
hERG IC50_{50}1.8 µM
Bioavailability (PEG)42%

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